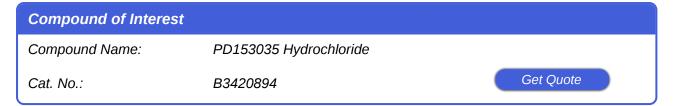


# PD153035 Hydrochloride: An In-depth Technical Guide on Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**PD153035 Hydrochloride** is a potent and highly specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of its target specificity, collating quantitative data on its inhibitory activity, detailing relevant experimental methodologies, and illustrating the core signaling pathways affected. As a quinazoline-based, ATP-competitive inhibitor, PD153035 has demonstrated significant utility in cancer research, particularly in studies involving tumors that overexpress EGFR. Its high affinity for EGFR, with inhibitory constants in the picomolar range, underscores its specificity and potency. While it exhibits some activity against the closely related HER2/neu receptor, it is substantially less potent. This high degree of selectivity against a panel of other tyrosine and serine/threonine kinases makes it a valuable tool for elucidating the specific roles of EGFR signaling in cellular processes and disease.

# Core Target: Epidermal Growth Factor Receptor (EGFR)

PD153035 is a highly potent and specific inhibitor of the EGFR tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the receptor and subsequent downstream signaling cascades that are crucial for cell proliferation, survival, and migration.



### **Quantitative Inhibitory Activity**

The inhibitory potency of PD153035 against EGFR has been extensively documented in cell-free and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity against EGFR

Parameter	Value	Assay Conditions
Ki	5.2 pM	Cell-free assay[1][2]
6 pM	Cell-free assay[3][4]	
IC50	25 pM	Cell-free assay, isolated EGFR from A431 cells[5][3]
29 pM	Cell-free assay[2][4]	

Table 2: Cellular Inhibitory Activity against EGFR Phosphorylation and Cell Growth



Cell Line	IC50 (Growth Inhibition)	IC50 (EGFR Phosphorylation)	Notes
A431 (human epidermoid carcinoma)	0.22 μM[4]	14 nM[4], 1.52 μM[3]	Overexpresses EGFR
DiFi (human colon adenocarcinoma)	0.3 μΜ[4]	-	
DU145 (human prostate carcinoma)	0.4 μM[4]	-	
MDA-MB-468 (human breast adenocarcinoma)	0.68 μM[4]	-	Overexpresses EGFR
ME180 (human cervical carcinoma)	0.95 μM[4]	-	
NPC-TW01 (nasopharyngeal carcinoma)	12.9 μM[4]	-	_
NPC-TW04 (nasopharyngeal carcinoma)	9.8 μM[4]	-	_
HONE1 (nasopharyngeal carcinoma)	18.6 μΜ[4]	-	

### **Off-Target Profile and Selectivity**

A key attribute of PD153035 is its high selectivity for EGFR over other kinases, which is critical for its utility as a specific research tool.

#### HER2/neu (ErbB2)

PD153035 demonstrates some inhibitory activity against HER2/neu, a closely related member of the ErbB family of receptor tyrosine kinases. However, this inhibition is significantly less



potent compared to its effect on EGFR.[6] In HER2/neu-overexpressing cell lines, micromolar concentrations of PD153035 are required to reduce heregulin-dependent tyrosine phosphorylation, with concentrations ranging from 1400-2800 nM.[6] In colony-forming assays, PD153035 showed minimal activity in cells with high HER2/neu levels but normal EGFR expression.[6]

#### **Other Kinases**

PD153035 has been shown to have little to no effect on a range of other tyrosine kinases at concentrations as high as 50  $\mu$ M.[3] These include:

- Platelet-Derived Growth Factor Receptor (PDGFR)[3][4]
- Fibroblast Growth Factor Receptor (FGFR)[3][4]
- Colony-Stimulating Factor 1 Receptor (CSF-1R)[4]
- Insulin Receptor (InsR)[3][4]
- Src family kinases[3][4]

This high degree of selectivity underscores its utility as a specific probe for EGFR-mediated signaling pathways.

#### **EGFR-Independent Effects**

Interestingly, some studies have reported EGFR-independent activities of PD153035. It has been shown to upregulate the expression of retinoic acid receptor-beta (RAR-β) through epigenetic mechanisms, including DNA intercalation and histone acetylation, in an EGFR-independent manner. This effect was not observed with other EGFR inhibitors like ZD1839 (Gefitinib).[7] Additionally, PD153035 has been found to reverse multidrug resistance mediated by the ABCG2 transporter.[8]

#### **Signaling Pathways**

PD153035 primarily exerts its effects by inhibiting the EGFR signaling cascade. Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes

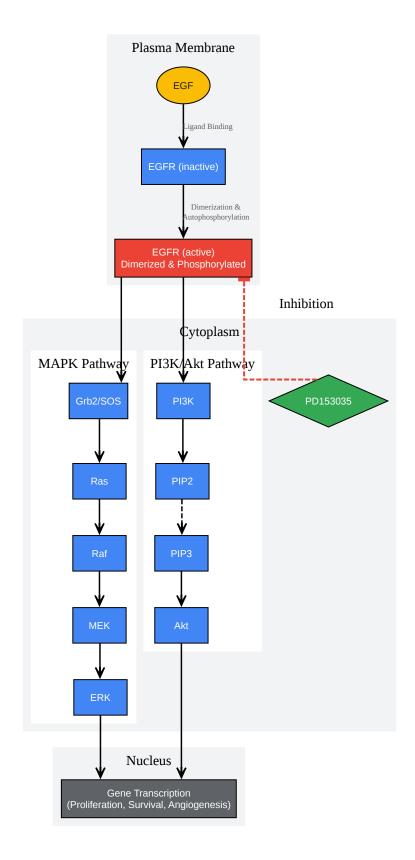


#### Foundational & Exploratory

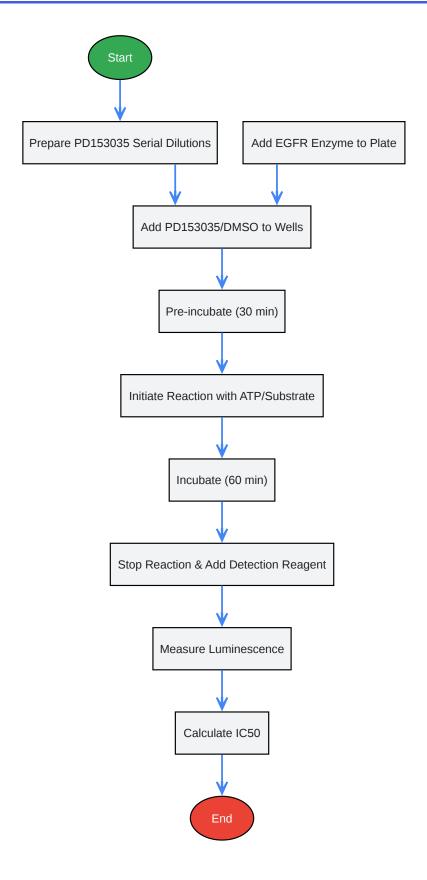
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autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates multiple downstream signaling pathways that regulate critical cellular functions.









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